molecular formula C8H19N B11923134 1-Ethyl-3-methylpentylamine CAS No. 67953-05-3

1-Ethyl-3-methylpentylamine

Cat. No.: B11923134
CAS No.: 67953-05-3
M. Wt: 129.24 g/mol
InChI Key: HGEQWMSHDSUEJA-UHFFFAOYSA-N
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Description

5-methylheptan-3-amine is an organic compound with the molecular formula C8H19N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is also known by other names such as 3-amino-5-methylheptane and 5-methyl-3-heptanamine .

Preparation Methods

The synthesis of 5-methylheptan-3-amine can be achieved through several methods. One common approach involves the reaction of halogenoalkanes with ammonia. For instance, heating a halogenoalkane with a concentrated solution of ammonia in ethanol can produce a mixture of amines . Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-methylheptan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, amines can be converted to nitro compounds or amides under specific conditions . Reduction reactions often involve the conversion of nitriles to primary amines using reducing agents like lithium tetrahydridoaluminate . Substitution reactions can occur when amines react with halogenoalkanes, leading to the formation of secondary and tertiary amines . Common reagents used in these reactions include ammonia, halogenoalkanes, and reducing agents like lithium tetrahydridoaluminate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-methylheptan-3-amine involves its interaction with molecular targets and pathways within biological systems. Amines typically exert their effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For instance, in medicinal chemistry, amines may act as receptor ligands, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

5-methylheptan-3-amine can be compared with other similar amines, such as 3-amino-5-methylhexane and 3-amino-5-methyloctane . These compounds share structural similarities but differ in the length of their carbon chains and the position of the amino group. The uniqueness of 5-methylheptan-3-amine lies in its specific molecular structure, which can influence its chemical reactivity and biological activity . Understanding these differences is crucial for selecting the appropriate compound for specific research or industrial applications.

Properties

IUPAC Name

5-methylheptan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-7(3)6-8(9)5-2/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEQWMSHDSUEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30887063
Record name 3-Heptanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30887063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67953-05-3
Record name 5-Methyl-3-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67953-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptanamine, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptanamine, 5-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Heptanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30887063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methylpentylamine
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